molecular formula C15H16N4O2 B2558757 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine CAS No. 400088-76-8

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Cat. No.: B2558757
CAS No.: 400088-76-8
M. Wt: 284.319
InChI Key: TWDYOWBTLDZFJA-UHFFFAOYSA-N
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Description

“1-(5-Nitropyridin-2-yl)-4-phenylpiperazine” is a chemical compound with the molecular formula C9H12N4O2 . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular weight of “this compound” is 208.22 . The InChI key for this compound is YEPRCPIKTUGVHG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of “this compound” is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical and Chemical Properties Analysis

“this compound” is a solid-powder at ambient temperature . The compound is very soluble with a solubility of 5.26 mg/ml .

Scientific Research Applications

Anticancer Activities

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine has been investigated for its potential in cancer treatment. A study by Demirci & Demirbas (2019) synthesized novel Mannich bases starting from this compound, showing moderate cytotoxic activity against prostate cancer cells. Similarly, Demirci et al. (2019) developed novel thiourea and thiazolidinone derivatives from this compound, demonstrating significant anticancer activities against prostate cancer.

Antimitotic Agents

Research by Temple et al. (1992) focused on pyridine derivatives, including this compound, as potential antimitotic agents. They found that the compound showed antitumor activity in mice, indicating its potential in cancer treatment.

Tuberculostatic Activity

This compound has also been explored for its application in treating tuberculosis. Foks et al. (2004) synthesized derivatives showing in vitro tuberculostatic activity, with minimum inhibitory concentrations ranging from 25 to 100 mg/ml.

Synthesis of Benzimidazoles

Menteşe et al. (2015) used this compound in the synthesis of new 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles. These compounds could have various pharmacological applications, including as anticancer agents.

Antibacterial Agents

Enquist et al. (2012) identified 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, derived from this compound, as a putative inhibitor against Gram-negative pathogens like Yersinia pseudotuberculosis and Chlamydia trachomatis.

Fluorescent Probes for Metal Detection

Singh et al. (2020) developed fluorescent probes based on 2-aminoethylpyridine derivatives, including this compound, for detecting Fe3+ and Hg2+ in aqueous media and biological systems. (Singh et al., 2020)

Synthesis of Small Molecule Anticancer Drugs

Zhang et al. (2019) established a high-yield method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, a critical intermediate in small molecule anticancer drugs, starting from 2-chloro-5 -nitropyridine. (Zhang et al., 2019)

Safety and Hazards

The safety data sheet for “1-(5-Nitropyridin-2-yl)-4-phenylpiperazine” indicates that it is a hazardous compound . It has the signal word ‘Warning’ and the hazard statements H302+H312+H332;H315;H319;H335 .

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-19(21)14-6-7-15(16-12-14)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDYOWBTLDZFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320105
Record name 1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400088-76-8
Record name 1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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